molecular formula C20H36O B12693160 Furan, 3-(4,8,12-trimethyltridecyl)- CAS No. 42933-00-6

Furan, 3-(4,8,12-trimethyltridecyl)-

Cat. No.: B12693160
CAS No.: 42933-00-6
M. Wt: 292.5 g/mol
InChI Key: CHZUUUHGNBICAM-RTBURBONSA-N
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Description

Furan, 3-(4,8,12-trimethyltridecyl)-: is an organic compound with the molecular formula C20H36O . It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This specific derivative is characterized by a long alkyl chain with three methyl groups attached at positions 4, 8, and 12.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,8,12-trimethyltridecyl)furan can be achieved through two general routes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Furan derivatives can undergo oxidation reactions, typically forming furanones or other oxygenated products.

    Reduction: Reduction of furan derivatives can lead to the formation of tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted furans.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products:

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(4,8,12-trimethyltridecyl)furan is not well-documented. like other furan derivatives, it may interact with biological molecules through various pathways, including:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA: Potentially causing mutations or modulating gene expression.

    Modulating cellular pathways: Affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Furan: The parent compound with a simpler structure.

    2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.

    Tetrahydrofuran: A fully saturated derivative of furan.

Uniqueness

Properties

CAS No.

42933-00-6

Molecular Formula

C20H36O

Molecular Weight

292.5 g/mol

IUPAC Name

3-[(4R,8R)-4,8,12-trimethyltridecyl]furan

InChI

InChI=1S/C20H36O/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20-14-15-21-16-20/h14-19H,5-13H2,1-4H3/t18-,19-/m1/s1

InChI Key

CHZUUUHGNBICAM-RTBURBONSA-N

Isomeric SMILES

C[C@@H](CCCC1=COC=C1)CCC[C@H](C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1=COC=C1

Origin of Product

United States

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